molecular formula C11H14ClN3O B1399453 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone CAS No. 1316220-01-5

1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

Cat. No.: B1399453
CAS No.: 1316220-01-5
M. Wt: 239.7 g/mol
InChI Key: ZBYSDWUBONRWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.7 g/mol. This compound is known for its various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone involves several steps. One common method includes the reaction of 3-chloropyrazine with piperidine under specific conditions to form the desired product . The mixture is typically extracted with toluene, treated with activated carbon on cooling, and filtered. The solvent is then distilled off to a minimal volume . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and pathways.

    Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:

    3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: This compound has a similar piperidine structure but differs in its functional groups and overall molecular structure.

    (3-Chloropyrazin-2-yl)methanamine hydrochloride: This compound shares the chloropyrazine moiety but has different substituents and properties.

The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in various fields.

Properties

IUPAC Name

1-[3-(3-chloropyrazin-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-8(16)15-6-2-3-9(7-15)10-11(12)14-5-4-13-10/h4-5,9H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYSDWUBONRWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Reactant of Route 4
1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.